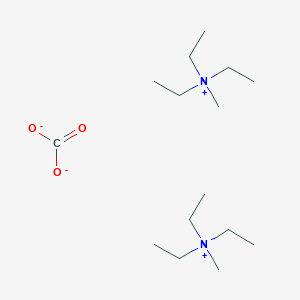
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate is a heterocyclic compound that belongs to the pyridinone family. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors . This compound is characterized by the presence of a chloro group, an ethyloxycarbonylmethyl group, a methyl group, and a nitro group attached to a pyridinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the nitration of a pyridinone precursor followed by chlorination and esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride for chlorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted pyridinones.
Aplicaciones Científicas De Investigación
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-methyl-6-nitro-2-pyridinone: Lacks the ethyloxycarbonylmethyl group.
4-Chloro-1-ethyloxycarbonylmethyl-3-nitro-2-pyridinone: Similar structure but different substitution pattern.
Uniqueness
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyloxycarbonylmethyl group enhances its solubility and reactivity compared to other pyridinone derivatives .
Propiedades
Fórmula molecular |
C10H11ClN2O5 |
|---|---|
Peso molecular |
274.66 g/mol |
Nombre IUPAC |
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C10H11ClN2O5/c1-3-18-8(14)5-12-6(2)4-7(11)9(10(12)15)13(16)17/h4H,3,5H2,1-2H3 |
Clave InChI |
FBKLFWCYBWFZPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=CC(=C(C1=O)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylpropan-1-ol](/img/structure/B8594350.png)


![7-Iodo-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8594364.png)








